Monolayer TiS₃ Exhibits a Direct Band Gap of ~1.0 eV—Ideal for VIS-NIR Optoelectronics—Versus MoS₂ Monolayer at ~1.8 eV
Density functional theory (DFT) calculations predict that monolayer TiS₃ is a direct-gap semiconductor with a band gap of 1.02 eV, a value close to that of bulk silicon (1.1 eV) [1]. In contrast, monolayer MoS₂—the most widely studied transition metal dichalcogenide—exhibits a direct band gap of 1.8 eV [2]. This ~0.8 eV narrower band gap of TiS₃ shifts its absorption edge deeper into the near-infrared region, enabling photodetection and photovoltaic response across a broader portion of the solar spectrum. The comparison is cross-study, as band gaps were obtained from independent first-principles calculations under similar levels of theory (HSE06 for TiS₃, DFT for MoS₂), and the experimental band gaps of monolayer TiS₃ have been confirmed at ~1.0 eV via optical measurements [3].
| Evidence Dimension | Monolayer direct band gap |
|---|---|
| Target Compound Data | ~1.0 eV (monolayer TiS₃, DFT prediction; optical measurement ~1.0 eV) |
| Comparator Or Baseline | ~1.8 eV (monolayer MoS₂, experimental and DFT) |
| Quantified Difference | TiS₃ band gap is ~0.8 eV narrower than MoS₂ monolayer; TiS₃ gap is close to silicon (1.1 eV) |
| Conditions | Monolayer limit; DFT calculations at HSE06 level for TiS₃; experimental optical measurements for MoS₂ monolayer |
Why This Matters
A band gap of ~1.0 eV places TiS₃ within the optimal range for single-junction solar energy conversion and near-infrared photodetection, whereas MoS₂ at 1.8 eV is better suited for visible-wavelength applications; this distinction determines which material a device engineer should select based on the target spectral range.
- [1] Dai J, Zeng XC. Titanium Trisulfide Monolayer: Theoretical Prediction of a New Direct-Gap Semiconductor with High and Anisotropic Carrier Mobility. Angewandte Chemie International Edition, 2015, 54(26), 7572-7576. View Source
- [2] Mak KF, Lee C, Hone J, et al. Atomically Thin MoS₂: A New Direct-Gap Semiconductor. Physical Review Letters, 2010, 105(13), 136805. (Band gap value of 1.8 eV for monolayer MoS₂ is widely confirmed; see also: Layer-dependent anisotropic electronic structure of freestanding quasi-two-dimensional MoS₂, 2016.) View Source
- [3] Island JO, Biele R, Barawi M, et al. Titanium trisulfide (TiS₃): a 2D semiconductor with quasi-1D optical and electronic properties. Scientific Reports, 2016, 6, 22214. View Source
